molecular formula C9H6N4 B1315657 6-(1H-imidazol-1-yl)nicotinonitrile CAS No. 923156-23-4

6-(1H-imidazol-1-yl)nicotinonitrile

Cat. No.: B1315657
CAS No.: 923156-23-4
M. Wt: 170.17 g/mol
InChI Key: VIQLFEWGPFBJND-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)nicotinonitrile is a heterocyclic compound that features both imidazole and pyridine ringsThe presence of the imidazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(1H-imidazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)nicotinonitrile largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 6-(1H-imidazol-1-yl)nicotinonitrile is unique due to the specific positioning of the imidazole and nitrile groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQLFEWGPFBJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554713
Record name 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923156-23-4
Record name 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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